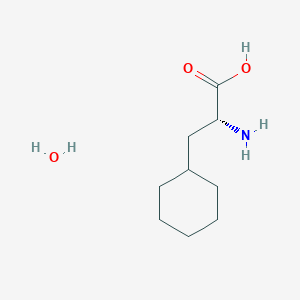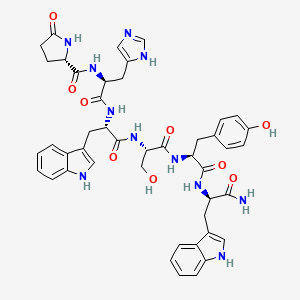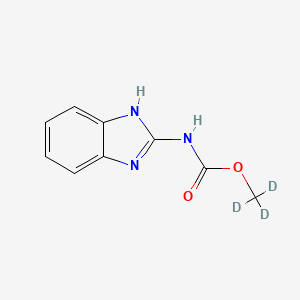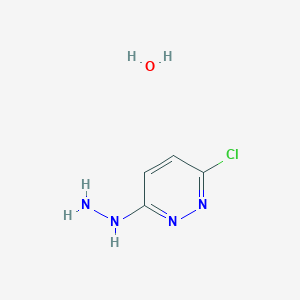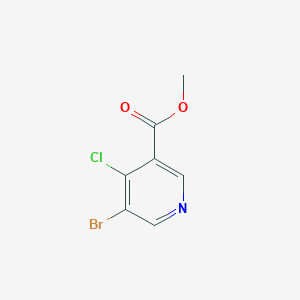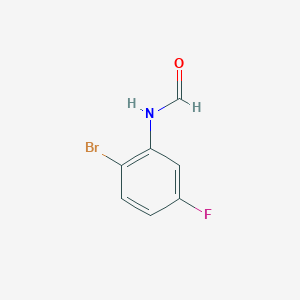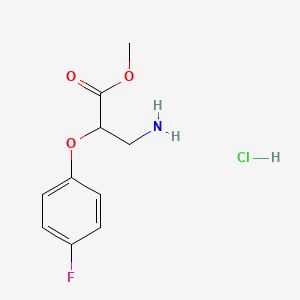
Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride
説明
“Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride” is a chemical compound with the CAS Number: 1423032-11-4 . It has a molecular weight of 249.67 and its IUPAC name is this compound . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 249.67 and its molecular formula is C10H13ClFNO3 . Unfortunately, specific physical properties such as boiling point were not available in the sources I found .科学的研究の応用
Synthesis Methodologies and Chemical Transformations
Research into the synthesis and transformations of chemical compounds closely related to Methyl 3-amino-2-(4-fluorophenoxy)propanoate hydrochloride offers insights into potential applications in creating potent cytotoxic agents, fluorescent sensors, and corrosion inhibitors. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides through Mannich reactions demonstrates the potential for producing compounds with potent cytotoxic activities (E. Mete, H. Gul, & C. Kazaz, 2007). Another study highlights the creation of fluorescent amino acid derivatives for biological assays, indicating the use of similar compounds in fluorescence derivatization (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007). Additionally, the development of Schiff bases from amino acids for corrosion inhibition on stainless steel surfaces suggests applications in materials science (S. Vikneshvaran & S. Velmathi, 2017).
Potential Biological and Medicinal Applications
The design and synthesis of compounds based on structural analogs of this compound reveal potential medicinal applications. Novel uterine relaxants derived from similar chemical structures showcase the pharmacological potential of these compounds in medicinal chemistry (C. Viswanathan, M. Kodgule, & A. S. Chaudhari, 2005). Such research underscores the importance of synthetic chemistry in discovering and developing new therapeutic agents.
Advanced Materials and Sensing Applications
The development of fluorescent sensors for Al3+ detection and their application in living cell imaging from related compounds suggests potential applications in materials science and bioimaging. A study demonstrating the synthesis of a fluorescent sensor that selectively binds to Al3+ ions indicates the utility of structurally similar compounds in creating sensitive and selective sensors for metal ions, which can be applied in environmental monitoring and biomedical research (Xingpei Ye et al., 2014).
Safety and Hazards
特性
IUPAC Name |
methyl 3-amino-2-(4-fluorophenoxy)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(6-12)15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHAESPXBVSKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)OC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



